molecular formula C10H13Cl2NO2 B6258673 methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 1217530-86-3

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Cat. No. B6258673
CAS RN: 1217530-86-3
M. Wt: 250.1
InChI Key:
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Description

Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride, also known as chlorphenamine maleate, is an antihistamine medication used to treat allergic reactions, hay fever, and other types of allergies. It is a synthetic derivative of the naturally occurring antihistamine, chlorphenamine. It acts as a H1-receptor antagonist and is used to reduce the symptoms of allergies, such as sneezing, itching, runny nose, and watery eyes.

Scientific Research Applications

Chlorphenamine maleate has a wide range of scientific applications. It has been used in research to study the effects of histamine on the heart and other organs, as well as to study the effects of antihistamines on the central nervous system. It has also been used to study the effects of histamine on the immune system, and to study the effects of antihistamines on the gastrointestinal tract.

Mechanism of Action

Chlorphenamine maleate works by blocking the action of histamine, a chemical released by the body during an allergic reaction. It binds to histamine receptors, preventing histamine from binding to them and causing the symptoms of an allergic reaction.
Biochemical and Physiological Effects
Chlorphenamine maleate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and reduce the production of histamine in the body. It has also been shown to reduce the production of other inflammatory mediators, such as leukotrienes, cytokines, and prostaglandins. It has also been shown to reduce the release of histamine from mast cells, and to reduce the activity of enzymes involved in the production of histamine.

Advantages and Limitations for Lab Experiments

The use of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene maleate in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments. Another advantage is that it is a relatively inexpensive compound, making it more accessible to researchers. However, one limitation is that it has a relatively short duration of action, making it less suitable for long-term experiments.

Future Directions

There are a number of potential future directions for research involving methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene maleate. One potential direction is to investigate the effects of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene maleate on other allergic and inflammatory conditions, such as asthma, eczema, and food allergies. Another potential direction is to investigate the effects of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene maleate on other organs and systems, such as the cardiovascular system and the endocrine system. Additionally, further research could be conducted to investigate the long-term effects of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene maleate on the body, as well as its potential side effects.

Synthesis Methods

Chlorphenamine maleate is synthesized using a two-step process. The first step involves the reaction of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene with maleic anhydride. This reaction produces a maleate ester, which is then reacted with hydrochloric acid to produce the methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloridene maleate hydrochloride salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl acetoacetate", "4-chlorobenzaldehyde", "L-alanine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of methyl acetoacetate and 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst to form methyl (4-chlorophenyl)-3-oxobutanoate.", "Step 2: Reduction of methyl (4-chlorophenyl)-3-oxobutanoate with L-alanine in ethanol with sodium borohydride as a reducing agent to form methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate.", "Step 3: Formation of methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride by reacting methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate with hydrochloric acid in diethyl ether.", "Step 4: Purification of the product by washing with sodium bicarbonate and drying with magnesium sulfate." ] }

CAS RN

1217530-86-3

Product Name

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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